molecular formula C6H3Br2FO B14866403 4,5-Dibromo-2-fluorophenol

4,5-Dibromo-2-fluorophenol

Cat. No.: B14866403
M. Wt: 269.89 g/mol
InChI Key: ICSZBSDJUJFNOG-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorophenol is a halogenated phenol derivative with bromine substituents at the 4- and 5-positions and a fluorine atom at the 2-position of the aromatic ring. Halogenated phenols are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects and enhanced reactivity .

Properties

IUPAC Name

4,5-dibromo-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSZBSDJUJFNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-2-fluorophenol can be synthesized through several methods. One common approach involves the bromination of 2-fluorophenol using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products

The major products formed from these reactions include substituted phenols, quinones, and reduced phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dibromo-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The substitution pattern of halogens significantly influences molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions
3,5-Dibromo-2-fluorophenol 1783727-50-3 C₆H₃Br₂FO 269.89 g/mol Br (3,5), F (2)
2-Bromo-4,5-difluorophenol 166281-37-4 C₆H₃BrF₂O 208.99 g/mol Br (2), F (4,5)
4,5-Dibromo-2-fluorophenol Not available C₆H₃Br₂FO ~269.89 g/mol* Br (4,5), F (2)

*Estimated based on positional isomerism.

  • Molecular Weight: Bromine’s high atomic mass increases molecular weight compared to fluorine. For example, 3,5-Dibromo-2-fluorophenol (269.89 g/mol) is heavier than 2-Bromo-4,5-difluorophenol (208.99 g/mol) due to two bromine atoms .
  • Reactivity: Bromine’s stronger electron-withdrawing effect compared to fluorine enhances electrophilic substitution reactivity. However, steric hindrance from 4,5-dibromo substitution in this compound may reduce reactivity compared to its 3,5-dibromo isomer .

Research Findings and Methodological Insights

  • Crystallography : Studies on halogenated aromatics (e.g., Nishio et al., 2009) highlight how substituent positions affect crystal packing and intermolecular interactions, which are critical for material design .
  • Synthetic Utility: The reactivity of bromine in 3,5-Dibromo-2-fluorophenol enables Suzuki-Miyaura couplings, while fluorine in 2-Bromo-4,5-difluorophenol enhances stability in harsh reaction conditions .

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